N-quinolin-6-ylbenzamide
Description
Properties
IUPAC Name |
N-quinolin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDHSKBYRWNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of N Quinolin 6 Ylbenzamide and Analogous Structures
Established Synthetic Pathways for Quinoline-Benzamide Conjugates
The construction of quinoline-benzamide conjugates like N-quinolin-6-ylbenzamide relies on a foundation of classical and modern organic reactions. These established pathways typically involve the separate synthesis of the quinoline (B57606) core and the subsequent introduction of the benzamide (B126) moiety.
Formation of the Quinoline Core: Classical and Modern Approaches
The quinoline framework is a common motif in a vast number of natural products and pharmacologically active substances. scilit.com Consequently, numerous methods for its synthesis have been developed over the years.
Skraup Synthesis: One of the oldest and most well-known methods for quinoline synthesis is the Skraup reaction. organic-chemistry.org This reaction involves the treatment of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. organic-chemistry.org The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to yield the quinoline ring. While historically significant, the Skraup synthesis is often characterized by harsh reaction conditions and the potential for violent reactions. organic-chemistry.org
Friedländer Synthesis: The Friedländer synthesis offers a more versatile and milder approach to quinoline synthesis. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. youtube.com The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. youtube.com The flexibility of the starting materials allows for the synthesis of a wide variety of substituted quinolines.
| Classical Quinoline Synthesis | Reactants | Conditions | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Forms unsubstituted or simply substituted quinolines; harsh conditions. organic-chemistry.org |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst, Heat | Versatile for producing substituted quinolines; milder conditions than Skraup. youtube.com |
Introduction of the Benzamide Moiety: Amidation Strategies
Once the 6-aminoquinoline (B144246) core is synthesized, the benzamide moiety is introduced through an amidation reaction. This is a fundamental transformation in organic chemistry, and several strategies can be employed.
The most common approach involves the reaction of 6-aminoquinoline with a benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid or benzoic acid byproduct. This method is generally efficient and high-yielding.
Alternatively, coupling reagents can be used to facilitate the direct amidation of 6-aminoquinoline with benzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A more advanced and efficient method for the synthesis of quinoline-6-carboxamides, which are structurally very similar to this compound, is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. nih.gov In this reaction, carbon monoxide is introduced into the quinoline ring at the 6-position, followed by the addition of an amine to form the amide bond. This one-pot reaction provides a direct route to these compounds from readily available starting materials. nih.gov Performing the reaction under atmospheric CO pressure in the presence of a Pd(OAc)₂/XantPhos catalyst system can chemoselectively produce quinoline-6-carboxamide (B1312354) derivatives. nih.gov
Advanced Coupling Reactions and Mechanistic Considerations in Synthesis
Modern synthetic chemistry has seen the development of advanced coupling reactions that offer greater efficiency and functional group tolerance. For the synthesis of this compound and its analogs, these reactions can be applied to either form the quinoline core or to introduce the benzamide moiety.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond between the quinoline core and the benzamide nitrogen. nih.gov For instance, a 6-haloquinoline could be coupled with benzamide in the presence of a palladium catalyst and a suitable ligand.
Mechanistically, these coupling reactions often involve a catalytic cycle that includes oxidative addition, ligand exchange, and reductive elimination steps. In the context of C-H activation, a transition metal catalyst, often palladium or rhodium, coordinates to a directing group on the quinoline ring, facilitating the cleavage of a specific C-H bond and the subsequent formation of a new C-C or C-N bond. researchgate.net The 8-aminoquinoline (B160924) group is a particularly effective directing group in such reactions. mdpi.com
Contemporary Synthetic Innovations for this compound Derivatives
Recent advances in synthetic methodology have focused on improving the efficiency, selectivity, and sustainability of chemical transformations. These innovations are highly relevant to the synthesis and functionalization of this compound derivatives.
Regioselective Functionalization: C-H Activation and N-Oxide Directed Reactions
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinolines. scilit.com This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical. For this compound, C-H activation could be used to introduce additional functional groups onto either the quinoline or the benzamide ring, allowing for the rapid generation of a library of analogs for structure-activity relationship studies.
The use of a directing group is often crucial for achieving high regioselectivity in C-H activation reactions. researchgate.net The nitrogen atom of the quinoline ring itself can direct functionalization to the C2 and C8 positions.
Furthermore, the conversion of the quinoline nitrogen to an N-oxide provides a powerful directing group for functionalization at the C2 and C8 positions. nih.govrsc.org The N-oxide group can be introduced by oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de Subsequent reactions, often catalyzed by transition metals like ruthenium or rhodium, can then selectively introduce aryl or other groups at the C8 position. nih.gov The N-oxide can then be removed through deoxygenation, providing a versatile method for late-stage functionalization.
| Functionalization Method | Directing Group | Typical Position of Functionalization | Key Features |
| C-H Activation | Quinoline Nitrogen | C2, C8 | Atom-economical, avoids pre-functionalization. scilit.com |
| N-Oxide Directed C-H Activation | N-Oxide | C2, C8 | High regioselectivity, versatile for late-stage modification. nih.govrsc.org |
Sustainable and Green Chemistry Methodologies in Quinoline-Benzamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. For the synthesis of this compound and its analogs, this translates to the use of more environmentally friendly solvents, catalysts, and reaction conditions.
The development of catalytic reactions that can be performed in water or other green solvents is a key area of research. For example, the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water provides a green route to N-alkylbenzamides. rsc.org Enzymatic methods for amide bond formation are also gaining traction as a sustainable alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often with high conversions and yields, and without the need for extensive purification. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.org The use of solvent-free and metal-free reaction conditions, where possible, further enhances the sustainability of synthetic processes. rsc.org For instance, a NaOtBu-mediated direct amidation of unactivated esters with amines can be performed under solvent-free conditions at room temperature. rsc.org
Structural Derivatization and Scaffold Hybridization Strategies
The this compound framework represents a versatile scaffold amenable to a wide range of chemical modifications. These modifications are strategically employed to explore structure-activity relationships (SAR), modulate physicochemical properties, and develop novel molecular entities with tailored biological functions. The core structure allows for systematic derivatization at three key positions: the quinoline nucleus, the benzamide moiety, and the amide linker itself.
Chemical Modification of the Quinoline Nucleus: Substituent Effects and Annexation
The quinoline ring is a common motif in pharmacologically active compounds, and its electronic and steric properties can be finely tuned through the introduction of various substituents. nih.govnih.gov The synthesis of the quinoline core itself can be achieved through established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which can incorporate substituted precursors to yield a diverse array of quinoline building blocks. mdpi.com
These chemical modifications are not limited to simple substitutions. Annexation, or the fusion of additional rings to the quinoline core, presents another avenue for structural diversification. While direct examples on the this compound scaffold are specific to proprietary research, the principles are well-established in quinoline chemistry, allowing for the creation of more complex, rigid, and sterically demanding structures.
Table 1: Examples of Quinoline Nucleus Modifications and Potential Effects
| Modification Type | Position on Quinoline Ring | Example Reagents/Conditions | Potential Effects on Molecular Properties | Reference |
|---|---|---|---|---|
| Alkylation | C-5 | Ruthenium(II) catalyst, Alkyl bromides | Increased lipophilicity, altered steric profile | researchgate.net |
| Methoxylation | C-6 | (Not specified) | Altered electronic properties, potential decrease in specific inhibitory activities | nih.gov |
| General Synthesis | N/A | Aniline, glycerol, sulfuric acid (Skraup reaction) | Provides access to various substituted quinoline precursors | mdpi.com |
Diversification of the Benzamide Moiety: Aromatic and Aliphatic Substitutions
The benzamide portion of the molecule offers a readily accessible handle for introducing a vast array of chemical diversity. The most common synthetic approach involves the amide coupling of 6-aminoquinoline with a library of substituted benzoic acids or their corresponding acyl chlorides. This strategy allows for the systematic exploration of how different substituents on the benzoyl ring impact target engagement and pharmacokinetic properties.
Substitutions on the aromatic ring of the benzamide can range from simple electron-donating or electron-withdrawing groups to more complex heterocyclic or polycyclic aromatic systems. These modifications can influence the molecule's conformation, hydrogen bonding capacity, and potential for π-π stacking interactions with biological targets.
Furthermore, the aromatic benzamide can be replaced entirely with aliphatic carboxamides. The synthesis of N-quinolin-6-yl-alkanamides would involve coupling 6-aminoquinoline with various aliphatic carboxylic acids (e.g., cyclohexanecarboxylic acid, adamantane-1-carboxylic acid). This diversification introduces different degrees of flexibility, lipophilicity, and three-dimensional shape to the molecule, moving away from the planarity of the benzamide ring.
Table 2: Strategies for Benzamide Moiety Diversification
| Modification Type | Synthetic Precursors | Coupling Method | Purpose of Diversification | Reference |
|---|---|---|---|---|
| Aromatic Substitution | 6-Aminoquinoline, Substituted Benzoyl Chlorides | Schotten-Baumann reaction | Explore electronic effects, hydrogen bonding, π-π interactions | researchgate.netresearchgate.net |
| Aromatic Substitution | 6-Aminoquinoline, Substituted Benzoic Acids | Amide coupling reagents (e.g., HATU, EDC) | Systematic SAR exploration | nih.gov |
Exploration of Linker Chemistries and Molecular Hybridization Approaches
The amide bond in this compound serves as a crucial linker connecting the two primary moieties. The exploration of alternative linker chemistries can lead to analogs with different stabilities, geometries, and physicochemical properties. For example, the amide can be replaced with a sulfonamide group, as demonstrated in the synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide, which creates a different electronic and hydrogen-bonding profile. nih.gov
Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single molecular entity with a potentially synergistic or multi-target profile. The this compound scaffold can serve as one of the components in such a hybrid molecule.
Key approaches to hybridization include:
Dimerization: Linking two quinoline-containing units together. For instance, various bisquinoline compounds have been synthesized where two quinoline rings are joined by flexible alkyl chains of varying lengths, such as a (CH₂)n linker. nih.gov
Pharmacophore Combination: Integrating the quinoline-benzamide structure with another biologically active molecule. This was exemplified in the design of P-glycoprotein inhibitors, where the quinazoline (B50416) core (an isomer of quinoline) was integrated into the molecular framework of Tariquidar, a known inhibitor. nih.gov
Organometallic Hybridization: Incorporating a metal-containing moiety, such as ferrocene, into the structure. This strategy has been used in the development of quinoline-based analogs to create novel organometallic dual drugs. nih.gov
These hybridization and linker modification strategies significantly expand the chemical space accessible from the this compound template, enabling the development of molecules with novel and potentially enhanced functionalities.
Table 3: Examples of Linker and Hybridization Strategies
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Linker Modification | Replacement of the amide bond with a sulfonamide. | N-(...)-benzenesulfonamide | nih.gov |
| Dimerization | Two quinoline units joined by an aliphatic linker. | Bisquinoline compounds with a (CH₂)n linker | nih.gov |
| Molecular Hybridization | Integration of a quinazoline core into the framework of a known inhibitor. | Quinazoline-Tariquidar hybrids | nih.gov |
Biological Activity Profiling and Investigation of Pharmacological Potentials of N Quinolin 6 Ylbenzamide Derivatives
Assessment of Anti-infective Potentials
Derivatives of the N-quinolin-6-ylbenzamide core structure have been evaluated for their efficacy against a range of infectious pathogens, including parasites, bacteria, and fungi. These studies are crucial in the search for new therapeutic agents to combat drug-resistant organisms.
Antimalarial Activity Studies: Against Parasitic Strains (e.g., P. falciparum)
The quinoline (B57606) nucleus is a cornerstone of antimalarial chemotherapy, with drugs like chloroquine (B1663885) and quinine (B1679958) being prime examples. nih.govnih.gov Research into new quinoline derivatives continues to be a priority due to widespread parasite resistance. unesp.br Synthetic derivatives of quinoline have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov
In various studies, newly synthesized quinoline derivatives have exhibited moderate to strong antimalarial activity against P. falciparum. nih.gov For instance, certain quinoline–triazine hybrids demonstrated enhanced antiplasmodial activity, particularly those containing electron-withdrawing groups like chlorine (Cl) or fluorine (F). nih.gov The presumed mechanism of action for many quinoline derivatives involves the inhibition of heme detoxification within the parasite's digestive vacuole, a pathway similar to that of chloroquine. nih.gov Hydrazine or hydrazide derivatives of quinoline have also been shown to be highly active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. unesp.br
| Compound Type | Parasite Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline Derivatives | Plasmodium falciparum | 0.014 to 5.87 µg/mL | nih.gov |
| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | P. falciparum 3D7 strain | 0.62 µg/mL | nih.gov |
| Hydrazine derivative 1f | P. falciparum (CQ-sensitive & resistant) | High Selectivity Index (>1000) | unesp.br |
Antimicrobial Activity Studies: Antibacterial and Antifungal Evaluations
The versatility of the quinoline scaffold extends to its antimicrobial properties, with numerous derivatives showing potential as antibacterial and antifungal agents. nih.gov This is particularly important given the rise of drug-resistant microbial infections. nih.gov
Research has shown that quinoline derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of α‐sulfamidophosphonate derivatives incorporating a quinoline moiety demonstrated potent inhibitory activities, in some cases exceeding that of the reference drug sulfamethoxazole. nih.gov These compounds yielded significant zones of inhibition (28-49 mm) and low minimum inhibitory concentration (MIC) values against strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov
In the realm of antifungal activity, these same derivatives were evaluated against pathogenic fungi such as Fusarium oxysporum and Alternaria sp., exhibiting excellent inhibition with MIC values as low as 0.25 µg/mL. nih.gov Similarly, certain quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and potent anti-staphylococcal effects (S. aureus MIC of 2 µg/mL). scilit.com
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| α‐sulfamidophosphonate quinoline derivatives (e.g., 4f, 4g, 4m, 4n) | Gram-positive & Gram-negative bacteria | 0.125 to 8 µg/mL | nih.gov |
| α‐sulfamidophosphonate quinoline derivatives (e.g., 4f, 4g, 4m, 4i) | Fusarium oxysporum, Alternaria sp. | 0.25 to 1 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | scilit.com |
| Quinoline-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 µg/mL | scilit.com |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 µg/mL | scilit.com |
Antitrypanosomal Activity Investigations
Human African trypanosomiasis, or sleeping sickness, is a parasitic disease with a need for new, more effective treatments. nih.gov Research into quinoline-based compounds has identified promising candidates. A study involving 24 new amide derivatives of 3-aminoquinoline (B160951) found that nine of them displayed significant antitrypanosomal activities, with IC50 values in the range of 1–6 nM. nih.gov Two compounds, in particular, were highlighted as highly promising agents with an IC50 of 1.0 nM. nih.gov
Another study focused on 1,2-dihydroquinoline (B8789712) derivatives, which also showed potent activity. Several N1-substituted derivatives had nanomolar IC50 values against Trypanosoma brucei rhodesiense, with high selectivity. nih.gov One derivative, 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, recorded an IC50 value of 0.014 µM. nih.gov The mechanism of action for these compounds is thought to involve the production of reactive oxygen species, leading to oxidative stress in the parasite. nih.gov
| Compound Type | Parasite Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Amide derivatives of 3-aminoquinoline (e.g., 11n, 11v) | Trypanosomes | 1.0 nM | nih.gov |
| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate | T. b. rhodesiense STIB900 | 0.014 µM | nih.gov |
Evaluation of Antiproliferative and Anticancer Potentials
The structural features of this compound derivatives make them attractive candidates for anticancer drug development. Their planar aromatic systems can intercalate with DNA, and various functional groups can interact with key enzymes and proteins involved in cancer cell proliferation and survival.
In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, SK-BR3, MDA-MB-231, A549)
A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. A series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides were screened against three breast cancer cell lines: SK-BR3, MDA-MB-231, and MCF-7. semanticscholar.org Among these, compounds 5k and 5l showed notable antiproliferative activity against the MCF-7 cell line, with IC50 values of 8.50 µM and 12.51 µM, respectively. semanticscholar.org Further investigation revealed that these compounds could inhibit colony formation and arrest the cell cycle in the G2-M phase. semanticscholar.org
Another novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was tested against several cancer cell lines and induced cytotoxicity with IC50 values of 3.3 µg/mL against hepatocellular carcinoma (HepG2), 23 µg/mL against colon carcinoma (HCT-116), 3.1 µg/mL against breast cancer (MCF-7), and 9.96 µg/mL against lung cancer (A549) cells. nih.gov The mechanism of action for BAPPN was linked to the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative proteins. nih.gov
| Compound Type | Cell Line | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide (5k) | MCF-7 | Breast | 8.50 µM | semanticscholar.org |
| 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide (5l) | MCF-7 | Breast | 12.51 µM | semanticscholar.org |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | Liver | 3.3 µg/mL | nih.gov |
| HCT-116 | Colon | 23 µg/mL | nih.gov | |
| MCF-7 | Breast | 3.1 µg/mL | nih.gov | |
| A549 | Lung | 9.96 µg/mL | nih.gov |
Preclinical In Vivo Models for Antineoplastic Activity Assessment (Animal Models)
Following promising in vitro results, select quinoline derivatives have advanced to preclinical evaluation in animal models. Analogs of makaluvamine, a marine alkaloid containing a pyrrolo[4,3,2-de]quinoline skeleton, have been assessed for their in vivo efficacy. nih.gov One particularly active compound, FBA-TPQ, was evaluated in a mouse xenograft model using MCF-7 human breast cancer cells. nih.gov
In this model, administration of FBA-TPQ resulted in a dose-dependent inhibition of tumor growth. The highest dose tested led to a 71.6% inhibition of MCF-7 xenograft tumor growth by day 18 of the study. nih.gov Analysis of the xenograft tumors confirmed that the molecular changes observed in vitro, such as the regulation of proteins related to the cell cycle, apoptosis, and DNA damage, also occurred in the in vivo setting. nih.gov These preclinical data suggest that such quinoline derivatives have the potential for further development as novel anticancer agents. nih.gov
Other Investigated Biological Activities
The therapeutic potential of this compound and its derivatives extends beyond a single pharmacological target, with researchers exploring its efficacy across various biological domains. The unique structural combination of a quinoline nucleus fused to a benzamide (B126) moiety has prompted investigations into its role in modulating inflammation, offering protection to neural cells, and combating resilient bacterial strains like Mycobacterium tuberculosis. These studies form the basis for understanding the broader pharmacological profile of this class of compounds.
Anti-inflammatory Response Modulation
The quinoline scaffold is a well-recognized pharmacophore in the development of anti-inflammatory agents. nih.govresearchgate.net Research has shown that various quinoline derivatives can modulate inflammatory pathways, suggesting a potential role for this compound derivatives in this area. researchgate.net The anti-inflammatory activity of compounds containing a quinoline core is often attributed to their ability to interfere with the production and signaling of pro-inflammatory mediators. For instance, studies on related quinoline alkaloids have demonstrated a reduction in nitric oxide generation and the inhibition of nuclear factor-kappa B (NF-ĸB) DNA binding, a critical transcription factor in the inflammatory response. nih.gov
Similarly, the benzamide structure is also associated with anti-inflammatory properties. Certain N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in systemic inflammation, by targeting the NF-κB transcription factor. scispace.com This dual potential, originating from both the quinoline and benzamide components, provides a strong rationale for the investigation of this compound derivatives as novel anti-inflammatory agents. While direct studies on this compound are limited, the foundational research on its constituent scaffolds supports its potential to modulate the body's inflammatory response.
Neuroprotective Effects Research
The development of agents that can protect neurons from damage and degeneration is a critical goal in addressing neurodegenerative diseases such as Parkinson's and Alzheimer's. Quinoline derivatives have emerged as a promising class of compounds in this field, with research highlighting their antioxidant and neuroprotective capabilities. nih.gov Oxidative stress is a key factor in neuronal cell death, and the quinoline structure has been associated with antioxidant mechanisms that can mitigate this damage. nih.gov
Research into related heterocyclic structures, such as 6-aminoquinoxaline (B194958) derivatives, has shown neuroprotective effects on dopaminergic neurons in cellular models of Parkinson's disease. nih.gov Furthermore, certain quinoline-based compounds have been explored as multifunctional ligands targeting enzymes like monoamine oxidase B (MAO-B), which is implicated in the progression of neurodegenerative disorders. nih.gov A series of 2-substituted quinoline-6-carboxamides, structurally related to this compound, were synthesized and evaluated for their potential in treating neuropathic pain by acting as antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov These findings collectively suggest that the this compound framework is a viable candidate for the development of novel neuroprotective therapies, warranting further investigation into its specific mechanisms of action on neural cells.
Antitubercular Activity Studies
Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective therapeutic agents. The quinoline core is a foundational element in several antimycobacterial drugs, and its derivatives are a major focus of current research. nih.govresearchgate.net The fusion of a benzene (B151609) ring with a pyridine (B92270) nucleus in quinoline creates a stable structure that has demonstrated a wide range of pharmacological activities, including potent antitubercular effects. nih.gov
In this context, derivatives containing a carboxamide group linked to a quinoline-like core have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One study focused on a series of N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives, which share the quinoline and carboxamide linkage present in this compound. scispace.comorientjchem.org These compounds were tested for their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis using the microplate Alamar blue assay. scispace.com
Several derivatives exhibited significant antitubercular activity. The presence of specific substituents on the benzamide ring, such as hydroxyl (-OH), amino (-NH2), and dimethylamino (-N(CH3)2) groups, was found to enhance the inhibitory effect. scispace.com Notably, compounds featuring a 2-hydroxy or 4-dimethylamino substitution on the benzamide ring showed the highest potency. scispace.com These findings underscore the potential of the quinoline carboxamide scaffold as a template for developing new antitubercular drugs.
Table 1: Antitubercular Activity of Substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide Derivatives Data sourced from Kumar et al., 2014. scispace.com
Molecular Mechanisms of Action and Specific Biological Target Interactions
Enzyme Inhibition Mechanism Investigations
While direct and specific inhibitory data for N-quinolin-6-ylbenzamide is not extensively available in the public domain for all the targets listed below, the activities of structurally related quinoline (B57606) and benzamide (B126) derivatives provide valuable insights into its potential mechanisms of action.
Kinase Inhibition Profiling: VEGFR-2, c-Met, RAF Kinases, Aurora A Kinase, Cyclin-Dependent Kinases (CDKs)
VEGFR-2 and c-Met: The vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met) signaling pathways are crucial for angiogenesis and tumor growth. A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which share the quinolin-6-yl core structure with this compound, have been identified as potent dual inhibitors of PI3K/mTOR, kinases that are downstream of VEGFR and c-Met nih.gov. This suggests that compounds with a quinolin-6-yl moiety have the potential to interfere with these critical signaling cascades.
RAF Kinases: While direct inhibition of RAF kinases by this compound has not been reported, the broader class of quinoline-containing compounds has been explored for this activity.
Aurora A Kinase and Cyclin-Dependent Kinases (CDKs): Similarly, the inhibitory potential of this compound against Aurora A kinase and CDKs remains to be specifically elucidated. However, the general activity of quinoline derivatives as kinase inhibitors suggests that these enzymes could be potential targets.
Table 1: Kinase Inhibition Profile of Structurally Related Quinoline Derivatives (Note: This table presents data for compounds structurally related to this compound, as direct data for the subject compound is not available.)
| Compound Class | Target Kinase(s) | Reported Activity |
| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K/mTOR | Potent dual inhibition nih.gov |
DNA Interacting Enzyme Inhibition: DNA Gyrase and Topoisomerase
The quinoline ring is a core structural feature of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria.
While specific IC50 values for this compound against these enzymes are not documented, new quinoline hybrids have been synthesized and shown to possess significant antibacterial activity through the inhibition of S. aureus DNA gyrase nih.gov. For instance, certain quinoline hybrids displayed potent inhibitory activity with IC50 values comparable to the known inhibitor novobiocin (B609625) nih.gov. This suggests that the quinoline moiety within this compound could potentially confer inhibitory activity against these bacterial enzymes.
Table 2: DNA Gyrase Inhibitory Activity of Related Quinoline Hybrids (Note: This table presents data for compounds structurally related to this compound, as direct data for the subject compound is not available.)
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline Hybrid 8b | S. aureus DNA gyrase ATPase | 1.89 | Novobiocin | 1.636 |
| Quinoline Hybrid 9c | S. aureus DNA gyrase ATPase | 2.73 | Novobiocin | 1.636 |
| Quinoline Hybrid 9d | S. aureus DNA gyrase ATPase | 2.14 | Novobiocin | 1.636 |
Metabolic Enzyme Inhibition: Xanthine (B1682287) Oxidase
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. While there is no direct evidence of this compound inhibiting xanthine oxidase, the potential for such activity exists within its chemical class. A variety of heterocyclic compounds, including those with nitrogen-containing rings similar to quinoline, have been investigated as xanthine oxidase inhibitors nih.govmdpi.comntu.edu.twresearchgate.net. For example, studies on 6-aminopurine-based compounds have identified potent xanthine oxidase inhibitors ntu.edu.tw.
Tubulin Polymerization Inhibition Studies
Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.
Specific studies on this compound's effect on tubulin polymerization are lacking. However, a closely related class of compounds, quinolin-6-yloxyacetamides, has been identified as potent inhibitors of tubulin polymerization nih.govresearchgate.net. These compounds were found to disrupt the microtubule cytoskeleton and cause mitotic defects nih.gov. They act as microtubule destabilizing agents by binding to the colchicine (B1669291) site of tubulin nih.gov. This suggests that the quinolin-6-yl structural motif may be important for interaction with tubulin.
Table 3: Tubulin Polymerization Inhibition by Related Quinolin-6-yloxyacetamides (Note: This table presents data for compounds structurally related to this compound, as direct data for the subject compound is not available.)
| Compound Class | Mechanism | Key Findings |
| Quinolin-6-yloxyacetamides | Inhibition of tubulin polymerization | Disrupts microtubule cytoskeleton, causes mitotic defects, binds to the colchicine site of tubulin nih.gov |
Mechanistic Analysis of Inhibition: Competitive, Time-Dependent, and Irreversible Modalities
Understanding the precise mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development. For the related quinoline hybrids that inhibit DNA gyrase, molecular docking studies suggest they bind to the ATP binding site of the gyrase B subunit, indicating a competitive mode of inhibition with respect to ATP nih.gov.
In the context of xanthine oxidase inhibition by various compounds, different inhibition kinetics have been observed, including competitive and mixed-type inhibition researchgate.netnih.gov.
Without specific kinetic data for this compound, its exact mode of inhibition for any given enzyme remains speculative. Further enzymatic assays would be required to determine if its interactions are competitive, time-dependent, or irreversible.
Considerations of Non-Specific Enzyme Inhibition and Assay Interference
It is important to consider that some compounds can exhibit non-specific enzyme inhibition or interfere with assay technologies, leading to false-positive results. These "promiscuous inhibitors" often act through mechanisms such as aggregation, redox cycling, or chemical reactivity. While there is no specific information to classify this compound as a promiscuous inhibitor, this is a critical consideration in the early stages of drug discovery and would need to be evaluated through appropriate counter-screens.
Receptor Binding and Ligand-Receptor Interaction Studies
This compound and its structural analogs have been investigated for their affinity and activity at several key receptors, revealing a complex pattern of interactions that contribute to its potential therapeutic effects.
Serotonin Receptor (5-HT3) Antagonism
While direct studies on this compound are limited, research into the broader class of quinoline derivatives has established their potential as antagonists of the 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. Studies on various quinoline derivatives have demonstrated that the quinoline scaffold can serve as a pharmacophore for 5-HT3 receptor binding. For instance, a series of quinolinecarboxylic acid amides have been synthesized and evaluated for their in vitro affinity at the 5-HT3 receptor, with some derivatives showing high affinity. acs.org These findings suggest that the quinoline nucleus within this compound could potentially interact with the 5-HT3 receptor, although specific binding data for this exact compound is not yet available.
Vanilloid Receptor Type 1 (TRPV1) Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception, is another significant target for quinoline-based compounds. Notably, a study focusing on N-pyridin-3-yl- and N-quinolin-3-yl-benzamides discovered that while the former acted as low micromolar agonists, the latter, a close structural isomer of the subject compound, were identified as potent, low nanomolar antagonists of the human TRPV1 receptor. jst.go.jp Further research has identified N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamides as potent antagonists of the TRPV1 ion channel. nih.gov One particular N-quinolinylnicotinamide demonstrated excellent potency at human, guinea pig, and rat TRPV1. nih.gov These findings strongly suggest that the N-quinolinylbenzamide scaffold is a promising pharmacophore for TRPV1 antagonism.
Table 1: TRPV1 Antagonistic Activity of a Related Quinoline Derivative
| Compound | Target | Activity |
| N-quinolinylnicotinamide (46) | human, guinea pig, rat TRPV1 | Excellent Potency |
This table is based on data for a structurally related compound, not this compound itself.
Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism
The Melanin-Concentrating Hormone 1 Receptor (MCH1R) is a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite, making it a target for anti-obesity drugs. The quinoline scaffold has been a key structural feature in the development of MCH1R antagonists. Research has shown that 4-aminoquinoline (B48711) and 2-aminoquinoline (B145021) derivatives, particularly those with modifications at the 6-position including carboxamides, exhibit MCH1R antagonist activity. nih.govnih.gov Furthermore, a class of 8-methylquinoline (B175542) derivatives has been reported as potent MCH1R antagonists, demonstrating subnanomolar binding and long residence times. nih.gov These studies on structurally related compounds indicate that the quinoline core of this compound is a favorable motif for MCH1R antagonism.
Adenosine (B11128) Receptor (A3) Antagonism
The A3 adenosine receptor is a G protein-coupled receptor involved in various physiological processes, and its antagonists have been explored for therapeutic potential. While direct evidence for this compound is lacking, the broader class of quinoline derivatives has been investigated in this context. For instance, bicyclic compounds including isoquinoline (B145761) and quinazoline (B50416) derivatives have been noted as potent and selective A3 adenosine receptor antagonists. researchgate.net This suggests a potential for the quinoline moiety to interact with the A3 receptor, though further specific studies are required to confirm this for this compound.
Anion Receptor Recognition and Binding Affinities
Currently, there is no available research specifically investigating the anion receptor recognition and binding affinities of this compound.
Modulation of Cellular Signaling Pathways and Biomolecular Processes
The interaction of this compound and its analogs with their biological targets leads to the modulation of various intracellular signaling pathways. A significant finding in this area points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
A study on a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, compounds structurally related to this compound, identified them as potent dual inhibitors of PI3K and mTOR. nih.gov One compound from this series, 17e, was shown to significantly inhibit Class I PI3Ks and mTOR, leading to the reduced phosphorylation of pAkt(Ser473) at low nanomolar concentrations. nih.gov This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. nih.gov The inhibition of this pathway by quinoline-based compounds suggests a potential mechanism for anti-proliferative effects. nih.gov
The potential interactions with TRPV1 and MCH1R also imply modulation of their respective downstream signaling cascades. TRPV1 activation leads to an influx of calcium ions, which can trigger a variety of cellular responses, including the release of neurotransmitters and inflammatory mediators. Antagonism of TRPV1 by a quinoline derivative would block these downstream events. MCH1R is known to couple to Gαi and Gαq proteins, and its activation can inhibit adenylyl cyclase and stimulate phospholipase C, respectively. nih.gov Antagonism of MCH1R would therefore interfere with these signaling pathways, which are involved in appetite regulation and energy balance.
Table 2: Investigated Biological Targets and Associated Signaling Pathways for Quinoline Derivatives
| Biological Target | Compound Class | Potential Effect | Implicated Signaling Pathway |
| 5-HT3 Receptor | Quinolinecarboxylic acid amides | Antagonism | Ion Channel Gating |
| TRPV1 | N-quinolin-3-yl-benzamides | Antagonism | Calcium Influx |
| MCH1R | 4- and 2-Aminoquinolines | Antagonism | Gαi/Gαq signaling |
| PI3K/mTOR | N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | Inhibition | PI3K/Akt/mTOR Pathway |
Cell Cycle Arrest Induction
The induction of cell cycle arrest is a critical mechanism for many anticancer agents, preventing the uncontrolled proliferation of tumor cells. Quinoline derivatives have been noted to interfere with cell cycle progression at various phases. For this compound, a potential mechanism for inducing cell cycle arrest lies in its likely role as a kinase inhibitor.
Many kinases are pivotal for the regulation of the cell cycle, including cyclin-dependent kinases (CDKs). These enzymes, in complex with their cyclin partners, drive the cell through the different phases of its cycle. Inhibition of specific CDKs by a small molecule like this compound could lead to a halt in cell cycle progression. For instance, inhibition of CDK1/Cyclin B complex would result in a G2/M phase arrest, preventing the cell from entering mitosis. Similarly, targeting CDK2, CDK4, or CDK6 could lead to a G1 phase arrest.
Table 1: Potential Kinase Targets for this compound in Cell Cycle Regulation
| Kinase Target | Cell Cycle Phase | Potential Outcome of Inhibition |
|---|---|---|
| CDK1/Cyclin B | G2/M Transition | G2/M Arrest |
| CDK2/Cyclin E | G1/S Transition | G1 Arrest |
| CDK4/Cyclin D | G1 Progression | G1 Arrest |
Further research would be necessary to identify the specific kinase targets of this compound and to confirm its efficacy in inducing cell cycle arrest in various cancer cell lines.
Apoptosis Pathway Activation
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways. The benzamide and quinoline moieties both contribute to the potential of this compound to induce apoptosis.
One of the primary ways N-substituted benzamides are thought to induce apoptosis is through the intrinsic, or mitochondrial, pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Key Molecular Events in Potential Apoptosis Induction by this compound:
Mitochondrial Disruption: The compound may interact with proteins of the Bcl-2 family, which regulate mitochondrial membrane permeability. This could lead to an increase in pro-apoptotic proteins like Bax and Bak, and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL.
Cytochrome c Release: Increased mitochondrial permeability would result in the release of cytochrome c.
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
Angiogenesis Inhibition through Molecular Targets
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. The inhibition of angiogenesis is a key strategy in cancer therapy. Quinoline derivatives have demonstrated anti-angiogenic properties, and this compound, as a potential kinase inhibitor, could target several key signaling pathways involved in this process.
A primary target for anti-angiogenic drugs is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF receptors (VEGFRs), particularly VEGFR2, are receptor tyrosine kinases that play a crucial role in endothelial cell proliferation, migration, and survival.
Potential Molecular Targets for Angiogenesis Inhibition:
VEGFR2: Inhibition of VEGFR2 kinase activity would block the downstream signaling cascades initiated by VEGF, thereby inhibiting the key steps of angiogenesis.
Tie-2: Another important receptor tyrosine kinase involved in vascular maturation and stability.
EphB4: A receptor tyrosine kinase that plays a role in venous-arterial differentiation and vascular remodeling.
By inhibiting these kinases, this compound could effectively suppress the formation of new blood vessels within a tumor, leading to a reduction in tumor growth and metastasis.
Disruption of Cellular Migration and Invasion Mechanisms
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This process involves complex signaling networks that regulate cell adhesion, motility, and the degradation of the extracellular matrix. As a kinase inhibitor, this compound could interfere with these processes.
Key signaling pathways that regulate cell migration and invasion include those mediated by receptor tyrosine kinases such as c-Met and the Eph receptors. These kinases, when activated, can trigger downstream pathways involving small GTPases like Rho and Rac, which are master regulators of the actin cytoskeleton and cell motility.
Table 2: Potential Kinase Targets for the Disruption of Cellular Migration and Invasion
| Kinase Target | Cellular Process | Potential Outcome of Inhibition |
|---|---|---|
| c-Met | Cell motility, invasion | Reduced cell migration and invasion |
| EphA2/EphB4 | Cell-cell adhesion, migration | Altered cell adhesion and reduced motility |
Inhibition of these kinases by this compound could lead to a less invasive cancer phenotype, thereby reducing the metastatic potential of the tumor.
Structure Activity Relationship Sar Studies of N Quinolin 6 Ylbenzamide Analogues
Correlating Structural Features of the Quinoline (B57606) Core with Biological Activity
The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. ijresm.comnih.gov The biological activity of N-quinolin-6-ylbenzamide analogues is significantly influenced by the substitution pattern on the quinoline core.
The position of the linkage to the benzamide (B126) group is critical. The selection of the 6-position for the amino group is a key determinant of the pharmacological profile. Modifications at other positions of the quinoline ring also play a crucial role in modulating activity. For instance, the introduction of substituents at positions 2, 4, 7, and 8 of the quinoline ring can impact potency, selectivity, and pharmacokinetic properties.
Research on various quinoline derivatives has demonstrated that the introduction of specific functional groups can lead to enhanced biological effects. For example, in a series of 4-phenylquinolin-2(1H)-one derivatives, substitutions at the 6, 7, and 8 positions with groups such as methoxy (B1213986) or halogens have been shown to significantly influence their anticancer activity. nih.gov While not directly this compound analogues, these findings suggest that similar modifications on the this compound scaffold could yield compounds with improved therapeutic potential.
Table 1: Illustrative SAR of Quinoline Core Substitutions (This table is illustrative and based on general principles of quinoline SAR)
| Compound | Substitution on Quinoline Core | Relative Biological Activity |
| Analogue 1a | Unsubstituted | Baseline |
| Analogue 1b | 4-Chloro | Increased |
| Analogue 1c | 7-Methoxy | Increased |
| Analogue 1d | 2-Methyl | Decreased |
| Analogue 1e | 8-Trifluoromethyl | Potentially Increased |
Note: The relative activities are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Influence of Substitutions on the Benzamide Moiety on Efficacy and Selectivity
The benzamide moiety of this compound serves as a critical interaction domain with biological targets. Substitutions on the phenyl ring of the benzamide can profoundly affect the binding affinity, efficacy, and selectivity of the analogues. The nature, position, and size of the substituents are all important factors.
Studies on other classes of benzamide-containing compounds, such as histone deacetylase (HDAC) inhibitors, have shown that substitutions on the benzamide ring are crucial for activity. nih.govresearchgate.net For instance, the presence of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can alter the electronic properties and conformation of the molecule, thereby influencing its interaction with the target protein. nih.gov
In the context of this compound analogues, it is hypothesized that substitutions on the benzamide ring can be tailored to optimize interactions with the target's binding pocket. For example, a hydrophobic substituent might be favored if the binding site has a hydrophobic pocket, while a hydrogen-bond donor or acceptor could be beneficial if it can form a key interaction with the target.
Table 2: Illustrative SAR of Benzamide Moiety Substitutions (This table is illustrative and based on general principles of benzamide SAR)
| Compound | Substitution on Benzamide Moiety | Effect on Efficacy | Effect on Selectivity |
| Analogue 2a | Unsubstituted | Baseline | Baseline |
| Analogue 2b | 4-Fluoro | Increased | Potentially Increased |
| Analogue 2c | 3-Nitro | Decreased | Altered |
| Analogue 2d | 4-Methoxy | Increased | Potentially Altered |
| Analogue 2e | 2-Chloro | Increased | Potentially Increased |
Note: The effects are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Impact of Linker and Bridging Units on Pharmacological Profiles
Systematic studies on other classes of molecules, such as bisaminoquinolines, have highlighted the importance of the linker in determining biological activity. nih.gov The distance between the two aromatic systems and the hydrophobicity of the linker were found to be key parameters. nih.gov While the amide bond in this compound is relatively rigid, its replacement with more flexible or rigid linkers could be explored to optimize the orientation of the quinoline and benzamide moieties for target binding.
For example, replacing the amide linker with a more flexible ether or a more rigid acetylene (B1199291) group would alter the conformational freedom of the molecule, which could lead to a more favorable binding pose and, consequently, higher activity.
Table 3: Illustrative Impact of Linker Modifications (This table is illustrative and based on general principles of linker design)
| Compound | Linker/Bridging Unit | Flexibility | Anticipated Impact on Activity |
| Analogue 3a | -NH-CO- (Amide) | Rigid | Baseline |
| Analogue 3b | -O-CH2- (Ether) | Flexible | Potentially Altered |
| Analogue 3c | -CH=CH- (Alkene) | Rigid | Potentially Increased |
| Analogue 3d | -C≡C- (Alkyne) | Rigid | Potentially Increased |
| Analogue 3e | -SO2-NH- (Sulfonamide) | Rigid | Potentially Altered |
Note: The anticipated impacts are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. researchgate.net A pharmacophore model for this compound analogues would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
The development of a pharmacophore model begins with the identification of a set of active compounds. The common chemical features of these molecules are then spatially arranged to create a hypothesis. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogues with improved activity.
A hypothetical pharmacophore for this compound analogues might include:
An aromatic feature for the quinoline ring.
A hydrogen bond acceptor for the quinoline nitrogen.
A hydrogen bond donor and acceptor for the amide linker.
An aromatic feature for the benzamide ring.
Specific locations for hydrophobic or electrostatic interactions based on the SAR of substituted analogues.
Table 4: Hypothetical Pharmacophore Features for this compound Analogues (This table is illustrative and based on general principles of pharmacophore modeling)
| Pharmacophore Feature | Corresponding Chemical Group | Importance for Activity |
| Aromatic Ring 1 | Quinoline Ring System | High |
| Hydrogen Bond Acceptor 1 | Quinoline Nitrogen | High |
| Hydrogen Bond Donor | Amide N-H | High |
| Hydrogen Bond Acceptor 2 | Amide C=O | High |
| Aromatic Ring 2 | Benzamide Phenyl Ring | High |
| Hydrophobic Region | Substituents on rings | Moderate to High |
Note: The importance levels are hypothetical and for illustrative purposes.
By integrating the findings from SAR studies with computational pharmacophore modeling, researchers can accelerate the discovery and optimization of this compound analogues as promising candidates for various therapeutic applications.
Computational Chemistry and in Silico Approaches in N Quinolin 6 Ylbenzamide Research
Molecular Docking Simulations: Prediction of Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-quinolin-6-ylbenzamide research, docking simulations are pivotal for predicting how these compounds interact with their biological targets, typically protein receptors. This method calculates the binding affinity and poses of the ligand within the active site of the target protein, offering critical insights into the molecular basis of its biological activity.
Research on related quinoline-benzamide structures has successfully used molecular docking to elucidate binding modes. For instance, studies on 4-[(quinolin-4-yl)amino]benzamide derivatives identified key interactions with the RNA polymerase subunit. semanticscholar.org These studies revealed that specific amino acid residues, such as TRP706 and LYS643, play a crucial role in binding through pi-pi stacking and salt bridge formations, respectively. semanticscholar.org Similarly, docking studies of quinoline-based compounds targeting kinases or DNA gyrase have helped to visualize the critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, with binding energies often used as a scoring metric to rank potential inhibitors. mdpi.comnih.gov For this compound derivatives, these simulations are essential for understanding structure-activity relationships (SAR) at the atomic level and for guiding the design of analogs with improved binding affinity.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Protein Kinase A | 1ATP | -9.2 | Val57, Ala70, Lys72 | Hydrogen Bond, Hydrophobic |
| PI3K/mTOR | 4JT6 | -8.8 | Val851, Met922, Trp821 | Hydrogen Bond, Pi-Pi Stacking |
| DNA Gyrase Subunit B | 1KZN | -9.5 | Asp73, Asn46, Ile78 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations: Characterization of Dynamic Binding Events
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are crucial for assessing the stability of the docked conformation and characterizing the subtle conformational changes that occur upon ligand binding. By simulating the movements of atoms and molecules, MD can confirm the persistence of key interactions predicted by docking and reveal new, transient interactions that may be important for biological activity.
In studies of quinoline (B57606) derivatives, MD simulations have been employed to validate docking results. semanticscholar.orgnih.gov For example, a 100-nanosecond simulation can be performed to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone, with stable RMSD values indicating a stable binding mode. semanticscholar.org These simulations can also identify key residues, such as Met769 and Lys721 in certain kinases, that are consistently involved in hydrogen bonding or other interactions throughout the simulation, confirming their importance for the stability of the complex. nih.gov This detailed characterization of the dynamic binding events is invaluable for understanding the mechanism of action and for the rational design of next-generation inhibitors.
| Parameter | Description | Typical Finding for a Stable Complex |
|---|---|---|
| Simulation Software | GROMACS, AMBER, Desmond | N/A |
| Force Field | CHARMM36, OPLS-AA | N/A |
| Simulation Time | 50-200 ns | N/A |
| Key Analysis Metric | Root-Mean-Square Deviation (RMSD) | Ligand RMSD plateaus below 3 Å, indicating stable binding. |
| Interaction Analysis | Hydrogen Bond Occupancy | High occupancy (>75%) for key hydrogen bonds throughout the simulation. |
Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. researchgate.net These methods provide detailed information about the molecule's electronic structure, such as the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's intrinsic reactivity, stability, and potential for various intermolecular interactions.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg Other calculated descriptors, such as the molecular electrostatic potential (MEP), chemical hardness, softness, and electrophilicity index, provide further insights into the regions of the molecule that are most likely to engage in electrostatic or nucleophilic/electrophilic interactions. ekb.egresearchgate.net This knowledge is vital for explaining observed structure-activity relationships and for designing molecules with optimized electronic properties for target binding.
| Descriptor | Symbol | Significance in Drug Design |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Describes the ability of a molecule to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis efforts and aiding in lead optimization.
To build a QSAR model, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated for each compound in a training set with known biological activity. mdpi.com Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to develop an equation that correlates these descriptors with activity. nih.gov For instance, a QSAR study on quinoline derivatives might reveal that activity is positively correlated with lipophilicity (ALogP) and the number of halogen atoms, but negatively correlated with molar refractivity (AMR). mdpi.com A robust and validated QSAR model serves as a powerful predictive tool to guide the modification of the this compound scaffold to enhance its therapeutic potential.
| Component | Value/Equation | Interpretation |
|---|---|---|
| QSAR Equation | pIC50 = 1.5 + 0.4ALogP - 0.2TPSA + 0.8*nN | Biological activity (pIC50) increases with lipophilicity (ALogP) and number of nitrogen atoms (nN), and decreases with polar surface area (TPSA). |
| Correlation Coefficient (R²) | 0.85 | The model explains 85% of the variance in the biological activity data. |
| Cross-validation Coefficient (Q²) | 0.71 | A Q² > 0.5 indicates good internal predictive ability of the model. |
| External Validation (R²pred) | 0.75 | Indicates good predictive power for an external test set of compounds. |
Virtual Screening Techniques for Identification of Novel Scaffolds (e.g., DUD-E database application)
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. tandfonline.com Starting with a validated target, virtual screening can be used to find novel chemical scaffolds, distinct from this compound, that may also exhibit the desired biological activity. This approach can be ligand-based (searching for molecules with similar features to a known active compound) or structure-based (docking large libraries into the target's binding site).
To ensure the reliability of virtual screening protocols, benchmarking datasets like the Directory of Useful Decoys, Enhanced (DUD-E) are often employed. docking.orgnih.gov The DUD-E database contains a set of active compounds for over 100 targets, along with specially generated "decoy" molecules that have similar physicochemical properties (e.g., molecular weight, logP) but different 2D topology. docking.orgnih.gov A successful virtual screening workflow should be able to distinguish the known actives from the decoys, a process known as enrichment. By validating the screening protocol against a DUD-E target set, researchers can confidently apply it to screen massive compound libraries for the identification of novel scaffolds with the potential to be developed into new therapeutic agents.
| Step | Description | Tools/Databases |
|---|---|---|
| 1. Target Preparation | Prepare the 3D structure of the protein target, defining the binding site. | Protein Data Bank (PDB), Schrödinger Maestro |
| 2. Library Preparation | Prepare a large library of small molecules for docking (e.g., format conversion, energy minimization). | ZINC database, ChEMBL |
| 3. Protocol Validation | Validate the docking protocol's ability to distinguish actives from decoys. | DUD-E Database |
| 4. High-Throughput Docking | Dock the entire compound library into the target's binding site. | AutoDock Vina, Glide, DOCK 6 |
| 5. Hit Selection & Filtering | Rank compounds by docking score and apply filters (e.g., Lipinski's rules, ADME properties). | PyMOL, SwissADME |
| 6. Experimental Validation | Purchase and test the top-ranked virtual hits in biological assays. | In vitro assays |
Future Perspectives and Emerging Research Avenues for N Quinolin 6 Ylbenzamide
Design and Synthesis of Multi-Target Directed Ligands (MTDLs)
The paradigm of "one molecule, one target" has been increasingly challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The Multi-Target Directed Ligand (MTDL) approach, which involves designing a single chemical entity to modulate multiple biological targets simultaneously, has emerged as a promising strategy. researchgate.net The N-quinolin-6-ylbenzamide scaffold is well-suited for the MTDL approach due to the diverse biological activities associated with both the quinoline (B57606) and benzamide (B126) moieties. escholarship.orgnih.gov
The quinoline ring system is a well-established pharmacophore present in numerous FDA-approved drugs and is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimalarial activities. escholarship.org Similarly, benzamide derivatives are integral to many clinically used drugs. The design of MTDLs based on this compound could involve the strategic incorporation of additional pharmacophoric features to interact with secondary targets. For instance, derivatives could be designed to simultaneously inhibit key enzymes in a pathological pathway or to interact with a receptor and an enzyme involved in the same disease process.
The synthesis of such MTDLs often employs modern synthetic methodologies, such as microwave-assisted Suzuki-Miyaura coupling reactions, to efficiently generate libraries of analogs with diverse substitution patterns on both the quinoline and benzamide rings. escholarship.org This allows for a systematic exploration of the structure-activity relationships (SAR) for each biological target, ultimately leading to the identification of optimized MTDLs with balanced activities.
| MTDL Design Strategy | Rationale | Potential Therapeutic Area |
| Combining with a known enzyme inhibitor pharmacophore | To simultaneously block multiple nodes in a disease pathway | Cancer, Inflammation |
| Hybridizing with a receptor antagonist moiety | To modulate both signaling and enzymatic pathways | Neurodegenerative Diseases |
| Incorporating metal-chelating groups | To target metal-dependent enzymes or reduce metal-induced oxidative stress | Alzheimer's Disease |
Exploration of this compound in Emerging Therapeutic Areas
The inherent biological activities of the quinoline scaffold suggest that this compound and its derivatives could be explored for a variety of emerging therapeutic applications. nih.gov Research into quinoline-based compounds has demonstrated their potential in areas beyond their traditional use in infectious diseases and cancer.
One such area is neurodegenerative diseases. The multifactorial nature of conditions like Alzheimer's disease, involving aspects like cholinergic deficiency, amyloid-beta aggregation, and oxidative stress, makes them ideal candidates for MTDL strategies. mdpi.com Quinoline derivatives have been investigated for their neuroprotective effects. nih.gov By extension, this compound analogs could be designed to, for example, inhibit acetylcholinesterase while also modulating other relevant targets in Alzheimer's pathology.
Another promising field is inflammatory diseases. The simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) is a novel approach for treating inflammatory pain. escholarship.org Research on quinolinyl-based dual inhibitors has shown that the quinoline moiety is well-tolerated in the active sites of these enzymes, suggesting that this compound could serve as a starting point for developing potent dual sEH/FAAH inhibitors. escholarship.org Furthermore, related compounds, N-(quinolin-8-yl)benzenesulfonamides, have been identified as capable of down-regulating NFκB activity, a key pathway in inflammation. researchgate.net
| Emerging Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action |
| Neurodegenerative Diseases | The quinoline scaffold has shown neuroprotective properties. nih.gov The MTDL approach is well-suited for the complexity of these diseases. mdpi.com | Inhibition of key enzymes (e.g., acetylcholinesterase), modulation of protein aggregation, reduction of oxidative stress. |
| Inflammatory Disorders | Quinolinyl-based compounds have shown dual inhibitory activity against sEH and FAAH. escholarship.org Related structures can down-regulate NFκB activity. researchgate.net | Dual inhibition of pro-inflammatory enzymes, modulation of inflammatory signaling pathways. |
| Antiviral Applications | Quinoline derivatives have a history of use as antimalarial and have been investigated for other antiviral properties. | Interference with viral replication cycle, inhibition of viral enzymes. |
Advanced Spectroscopic and Biophysical Characterization Techniques in Mechanistic Studies
A thorough understanding of the structure, dynamics, and interactions of this compound and its derivatives at a molecular level is crucial for elucidating their mechanisms of action and for guiding further drug design efforts. A suite of advanced spectroscopic and biophysical techniques is indispensable for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a valuable tool for characterizing the vibrational properties of the molecule. For this compound, FT-IR can confirm the presence of key functional groups, such as the amide N-H and C=O stretching vibrations. hilarispublisher.com Studies on related amide-containing compounds have shown that the positions of these bands can be sensitive to the molecular environment, hydrogen bonding, and conformational changes. researchgate.net For instance, a shift in the N-H stretching frequency can indicate its involvement in intermolecular or intramolecular hydrogen bonds, which can be critical for receptor binding. hilarispublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule. 1H and 13C NMR are routinely used to confirm the chemical structure of newly synthesized this compound derivatives. acs.org Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule. Furthermore, NMR can be used to study the interaction of these compounds with their biological targets, providing insights into the binding site and the conformational changes that occur upon binding.
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its metabolites. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. acs.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can aid in structure elucidation and in the identification of metabolites in complex biological matrices. chempap.org The fragmentation of quinoline derivatives often involves characteristic losses, such as the expulsion of HCN from the quinoline ring, which can be diagnostic. chempap.orgnih.govrsc.org
| Technique | Information Obtained | Relevance to Mechanistic Studies |
| FT-IR Spectroscopy | Vibrational modes of functional groups (e.g., N-H, C=O). hilarispublisher.com | Confirmation of functional groups, analysis of hydrogen bonding interactions. |
| NMR Spectroscopy | Chemical structure, atomic connectivity, conformational information. acs.org | Structure elucidation, studying ligand-target interactions, determining binding modes. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. acs.orgchempap.org | Molecular formula confirmation, structural analysis, metabolite identification. nih.gov |
Challenges and Opportunities in the Translational Research of this compound Derivatives
Translating a promising chemical scaffold like this compound from a preclinical lead compound into a clinically effective drug is a complex, multi-stage process fraught with challenges. A primary challenge is optimizing the pharmacokinetic and pharmacodynamic (PK/PD) properties of the derivatives. This includes achieving a suitable balance of solubility, metabolic stability, and oral bioavailability, while maintaining potent on-target activity and minimizing off-target effects.
Another significant hurdle is the potential for toxicity. The quinoline scaffold, while being a "privileged structure" in medicinal chemistry, is also associated with certain toxicities in some contexts. Therefore, early and comprehensive toxicological profiling of any lead candidates is essential to de-risk the development process. This includes assessments of cytotoxicity, genotoxicity, and cardiotoxicity.
Despite these challenges, there are considerable opportunities. The versatility of the this compound scaffold allows for extensive chemical modification to fine-tune its properties. The opportunity to develop MTDLs from this scaffold could lead to first-in-class therapies for complex diseases that are not adequately addressed by single-target agents. Furthermore, the development of novel, highly specific derivatives could overcome some of the historical challenges associated with the broader quinoline class of compounds. The success of translational research will depend on a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and clinical sciences to navigate the path from laboratory discovery to patient benefit.
| Challenge | Opportunity |
| Optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. | The scaffold's versatility allows for chemical modifications to improve PK/PD profiles. |
| Potential for off-target toxicity associated with the quinoline core. | Rational design and early toxicological screening can identify and mitigate risks. |
| High attrition rates in drug development. | The MTDL approach offers the potential for novel mechanisms of action and improved efficacy. |
| Demonstrating a clear clinical benefit over existing therapies. | Targeting multiple disease pathways could lead to superior outcomes in complex, multifactorial diseases. |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-quinolin-6-ylbenzamide, and how can researchers validate intermediate purity?
- Methodology : Utilize ruthenium-catalyzed deaminative coupling reactions (as in quinazolinone derivatives) to synthesize the core structure . Validate intermediates via -NMR and -NMR for functional group confirmation, supplemented by HPLC for purity assessment (>95%). Cross-reference spectral data with literature to confirm structural integrity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Approach : Employ X-ray crystallography (using SHELXT/SHELXL for space-group determination and refinement) to resolve 3D molecular configurations . Pair with FT-IR for amide bond identification and mass spectrometry for molecular weight confirmation. For polymorphic variants, use powder XRD.
Q. How can researchers design a reproducible protocol for biological activity assays involving this compound?
- Guidelines : Follow standardized in vitro assay conditions (e.g., buffer pH, temperature, and solvent controls) as outlined in systematic reviews of related compounds . Document all variables (e.g., cell lines, incubation times) to enable replication. Pre-screen samples via cytotoxicity assays to rule off-target effects.
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Analytical Framework :
- Step 1 : Cross-validate results using orthogonal assays (e.g., fluorescence-based binding vs. enzymatic activity assays) to isolate assay-specific artifacts .
- Step 2 : Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH gradients) .
- Step 3 : Replicate experiments under strictly controlled conditions, as per ’s sample preparation guidelines .
Q. What strategies optimize the reaction yield of this compound derivatives under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru, Pd) for deaminative coupling efficiency, referencing Hammett studies to correlate electronic effects with yield .
- Solvent Optimization : Use a Design of Experiments (DoE) approach to evaluate solvent polarity (e.g., DMF vs. THF) and temperature gradients.
- Isotopic Labeling : Conduct -isotope effect studies to trace reaction pathways and identify rate-limiting steps .
Q. How can structural ambiguities in this compound analogs be resolved computationally?
- Computational Protocol :
- Density Functional Theory (DFT) : Model electronic distributions to predict reactive sites and stability .
- Molecular Dynamics (MD) : Simulate solvent interactions to refine crystallographic disorder parameters observed in SHELXL refinements .
- Cross-Validation : Compare computational results with experimental NMR chemical shifts and XRD bond lengths.
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in studies involving this compound?
- Best Practices :
- Data Archiving : Deposit raw spectral data, crystallographic files (CIF), and assay protocols in public repositories (e.g., Zenodo).
- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, as emphasized in ’s experimental design criteria .
- Conflict Resolution : Predefine exclusion criteria for outlier data, aligning with systematic review methodologies .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Resolution Strategy :
- Re-examine Assumptions : Verify force field parameters in MD simulations or basis sets in DFT calculations.
- Experimental Controls : Repeat assays with purified isomers (if applicable) to rule out stereochemical confounding .
- Collaborative Validation : Engage independent labs to replicate key findings, per ’s reproducibility guidelines .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
